3-Amino-N-acetyl Memantine
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Overview
Description
3-Amino-N-acetyl Memantine is a derivative of memantine, a well-known medication primarily used to treat moderate to severe Alzheimer’s disease. Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to regulate glutamate activity in the brain. This regulation is crucial because excessive glutamate activity can lead to neuronal damage and cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-acetyl Memantine typically involves the modification of the memantine structure. One common method starts with 1,3-dimethyladamantane, which undergoes a series of reactions to introduce the amino and acetyl groups. For instance, 1,3-dimethyladamantane can react with tert-butanol in the presence of sulfuric acid to form N-acetamido-3,5-dimethyladamantane. This intermediate is then treated with sodium hydroxide and isopropanol hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, reaction temperature, and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-acetyl Memantine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-N-acetyl Memantine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its neuroprotective properties and potential to mitigate oxidative stress and neuroinflammation.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Amino-N-acetyl Memantine involves its interaction with NMDA receptors in the brain. By acting as an uncompetitive antagonist, it blocks the excessive activity of glutamate, thereby preventing excitotoxicity and neuronal damage. This regulation helps maintain cognitive function and slow the progression of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Another NMDA receptor antagonist used to treat Parkinson’s disease and influenza.
Rimantadine: Similar to amantadine, used primarily as an antiviral agent.
Adapalene: A derivative used in the treatment of acne.
Saxagliptin and Vildagliptin: Used as antidiabetic agents.
Uniqueness
3-Amino-N-acetyl Memantine stands out due to its specific modifications that enhance its neuroprotective properties. Unlike other similar compounds, it has shown potential in reducing oxidative stress, neuroinflammation, and excitotoxicity, making it a promising candidate for treating various neurodegenerative conditions .
Properties
Molecular Formula |
C14H24N2O |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
N-[(5S,7R)-3-amino-5,7-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H24N2O/c1-10(17)16-14-7-11(2)4-12(3,8-14)6-13(15,5-11)9-14/h4-9,15H2,1-3H3,(H,16,17)/t11-,12+,13?,14? |
InChI Key |
FSVYZSXRVMLFEK-VTXSZYRJSA-N |
Isomeric SMILES |
CC(=O)NC12C[C@@]3(C[C@](C1)(CC(C3)(C2)N)C)C |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)N)C)C |
Origin of Product |
United States |
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